![molecular formula C18H13N3O4S2 B5424177 3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5424177.png)
3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile, also known as DTAT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTAT is a member of the acrylonitrile family of compounds and has been shown to possess a range of biochemical and physiological effects.
作用机制
The mechanism of action of 3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. Studies have also shown that this compound can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
实验室实验的优点和局限性
3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has several advantages for use in lab experiments, including its high solubility in water and its relatively low toxicity. However, this compound is also relatively unstable and can degrade over time, which can make it difficult to use in long-term experiments.
未来方向
There are several potential future directions for research on 3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the investigation of the potential therapeutic applications of this compound in various disease models, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells.
合成方法
3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of 2-thiophene carboxaldehyde with 2-amino-4,5-dimethoxybenzene-1-carbonitrile in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-bromo-4-(2-thienyl)thiazole to form this compound.
科学研究应用
3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to possess a range of potential therapeutic applications, including as an anti-inflammatory agent, an antioxidant, and an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
属性
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-24-15-7-11(14(21(22)23)8-16(15)25-2)6-12(9-19)18-20-13(10-27-18)17-4-3-5-26-17/h3-8,10H,1-2H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLKRYDBALBABR-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424096.png)
![1-methyl-1'-[3-(2-oxopyridin-1(2H)-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5424102.png)
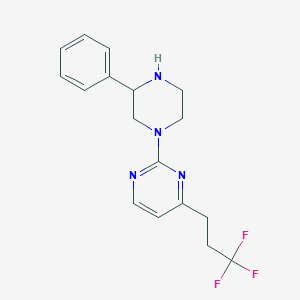
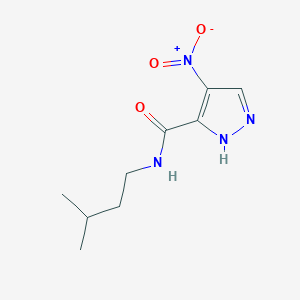
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5424145.png)
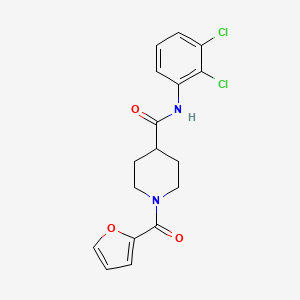
![7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5424150.png)
![4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424156.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5424173.png)
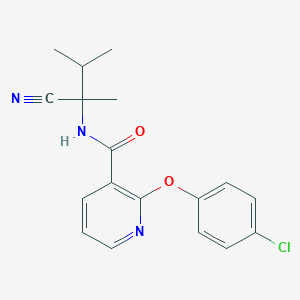
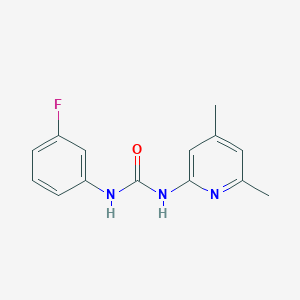
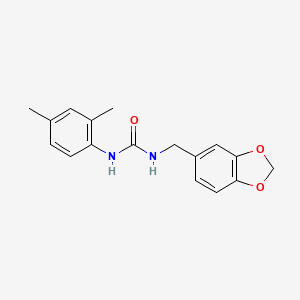
![7-acetyl-2-(cyclopropylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5424198.png)
![2-{3-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]phenoxy}acetamide](/img/structure/B5424208.png)